N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a 1,4-dioxaspiro[4.5]decane moiety at the N1-position and a para-tolyl (p-tolyl) group at the N2-position.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-13-5-7-14(8-6-13)20-17(22)16(21)19-11-15-12-23-18(24-15)9-3-2-4-10-18/h5-8,15H,2-4,9-12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFXBUSPOKLTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death. Inhibition of RIPK1’s kinase activity can block the activation of the necroptosis pathway, showing therapeutic potential in various human diseases.
Mode of Action
This compound interacts with RIPK1 by inhibiting its kinase activity. This interaction blocks the activation of the necroptosis pathway, thereby preventing programmed cell death.
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis pathway. Necroptosis is a form of programmed cell death that plays a significant role in various inflammatory diseases. By inhibiting RIPK1, the compound prevents the activation of this pathway, potentially alleviating symptoms of diseases driven by necroptosis.
Biological Activity
N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the oxalamide class and is characterized by a spirocyclic framework that may influence its interactions within biological systems. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C19H25N2O4, with a molecular weight of approximately 365.42 g/mol. The compound's structure includes:
- Dioxaspiro Framework : This contributes to the compound's rigidity and stability.
- Oxalamide Functional Group : Known for its reactivity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N2O4 |
| Molecular Weight | 365.42 g/mol |
| Structural Features | Dioxaspiro, Oxalamide |
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
1. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The oxalamide group may enhance membrane permeability in bacterial cells, leading to increased efficacy against various pathogens.
2. Cytotoxicity
In vitro assays have indicated that this compound could exhibit cytotoxic effects against certain cancer cell lines. The spirocyclic structure may play a role in disrupting cellular processes, although further studies are necessary to elucidate the specific mechanisms involved.
3. Enzyme Inhibition
The presence of the oxalamide moiety suggests potential as an enzyme inhibitor. Research has shown that oxalamides can interact with various enzymes involved in metabolic pathways, which could be beneficial in drug design targeting specific diseases.
Case Studies
Several studies have explored the biological effects of related compounds:
Case Study 1: Antimicrobial Efficacy
A study on oxalamides demonstrated significant antibacterial activity against Gram-positive bacteria, supporting the hypothesis that similar compounds may also exhibit such properties.
Case Study 2: Cytotoxic Evaluation
Research involving dioxaspiro compounds indicated cytotoxic effects on human cancer cell lines, suggesting that modifications to the dioxaspiro structure could enhance bioactivity.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Key Observations:
- Spirocyclic vs. Aromatic Substitutions : The 1,4-dioxaspiro[4.5]decane group (target compound) may enhance metabolic stability compared to linear alkyl or methoxy-substituted analogs (e.g., S336), as spirocyclic structures often resist enzymatic degradation .
- Positional Isomerism: The p-tolyl group (target compound) vs.
- Functional Group Impact : Pyridinylethyl (S336) and fluorophenyl (Compound 18) groups introduce polarity or electronegativity, which could modulate bioactivity or toxicity .
Metabolic and Toxicological Profiles
- Stability of Amide Bonds : Oxalamides like S336 and the target compound show resistance to amide hydrolysis in hepatocyte assays, suggesting prolonged activity or slower clearance .
- Safety Margins: For S336 and analogs, the FAO/WHO Committee established a No-Observed-Effect Level (NOEL) of 100 mg/kg bw/day, with a 500-million-fold safety margin relative to estimated human exposure (0.0002 μg/kg bw/day) . This high margin suggests low toxicity for structurally related oxalamides, including the spirocyclic variants.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
